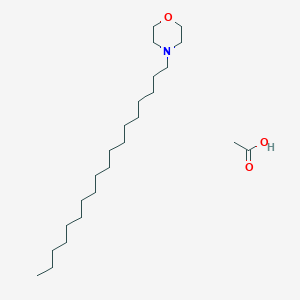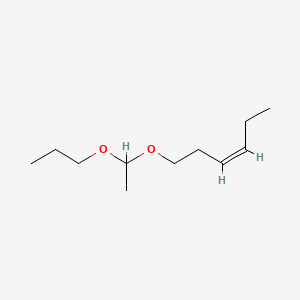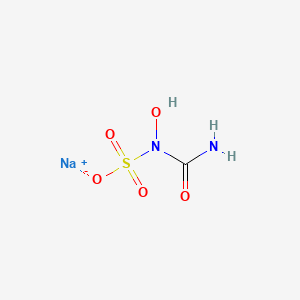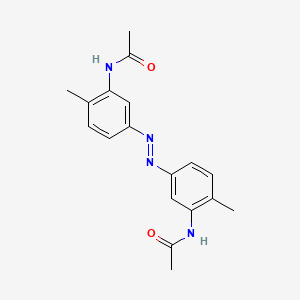
Diethylammonium 5-hydroxy-1H-indole-3-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylammonium 5-hydroxy-1H-indole-3-acetate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Diethylammonium 5-hydroxy-1H-indole-3-acetate typically involves the reaction of 5-hydroxyindole-3-acetic acid with diethylamine. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Diethylammonium 5-hydroxy-1H-indole-3-acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 5-hydroxy-1H-indole-3-acetone, while substitution reactions can yield various halogenated or nitro-substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Diethylammonium 5-hydroxy-1H-indole-3-acetate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Diethylammonium 5-hydroxy-1H-indole-3-acetate involves its interaction with specific molecular targets and pathways. For instance, it may act on L-type calcium channels in the gut, influencing intestinal motility . Additionally, it can stimulate the production of serotonin in enterochromaffin cells, thereby affecting various physiological processes .
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone with similar structural features but different biological activities.
5-Hydroxyindole: A metabolite with roles in neurotransmission and gut motility.
Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.
Uniqueness: Diethylammonium 5-hydroxy-1H-indole-3-acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
84332-94-5 |
|---|---|
Molekularformel |
C14H16N2O3 |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
di(ethylidene)azanium;2-(5-hydroxy-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C10H9NO3.C4H8N/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14;1-3-5-4-2/h1-2,4-5,11-12H,3H2,(H,13,14);3-4H,1-2H3/q;+1/p-1 |
InChI-Schlüssel |
IGHDNQOYGSSWFX-UHFFFAOYSA-M |
Kanonische SMILES |
CC=[N+]=CC.C1=CC2=C(C=C1O)C(=CN2)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


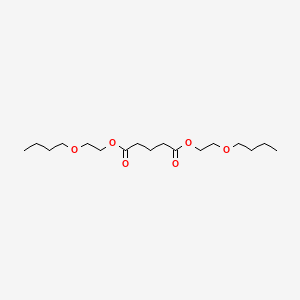
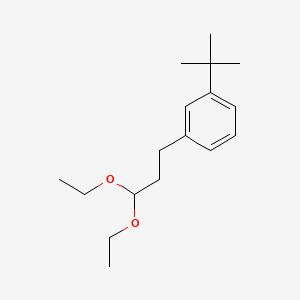



![1-[3-(Allyloxy)-2-hydroxypropyl]-1,3-dimethylurea](/img/structure/B12663070.png)


